molecular formula C8H12ClF2NO B15090373 2-chloro-N-(4,4-difluorocyclohexyl)acetamide

2-chloro-N-(4,4-difluorocyclohexyl)acetamide

Cat. No.: B15090373
M. Wt: 211.64 g/mol
InChI Key: BWHJURIQSCBDJG-UHFFFAOYSA-N
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Description

2-chloro-N-(4,4-difluorocyclohexyl)acetamide is an organic compound that belongs to the class of chloroacetamides. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of both chloro and difluorocyclohexyl groups in its structure makes it a compound of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4,4-difluorocyclohexyl)acetamide typically involves the reaction of 4,4-difluorocyclohexylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4,4-difluorocyclohexyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: In the presence of water and a catalyst, the compound can hydrolyze to form the corresponding amine and acetic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, and sodium methoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of substituted amides, thiols, or ethers.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Hydrolysis: Formation of 4,4-difluorocyclohexylamine and acetic acid.

Scientific Research Applications

2-chloro-N-(4,4-difluorocyclohexyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4,4-difluorocyclohexyl)acetamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The difluorocyclohexyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,4-dinitrophenyl)acetamide
  • 2-chloro-N-(4-chlorobutyl)-N-{4-[(2,6-dimethoxy-4-pyrimidinyl)sulfamoyl]phenyl}acetamide
  • N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide

Uniqueness

2-chloro-N-(4,4-difluorocyclohexyl)acetamide is unique due to the presence of the difluorocyclohexyl group, which imparts distinct physicochemical properties such as increased lipophilicity and stability. This makes it a valuable compound for research and industrial applications where these properties are desirable.

Properties

Molecular Formula

C8H12ClF2NO

Molecular Weight

211.64 g/mol

IUPAC Name

2-chloro-N-(4,4-difluorocyclohexyl)acetamide

InChI

InChI=1S/C8H12ClF2NO/c9-5-7(13)12-6-1-3-8(10,11)4-2-6/h6H,1-5H2,(H,12,13)

InChI Key

BWHJURIQSCBDJG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NC(=O)CCl)(F)F

Origin of Product

United States

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